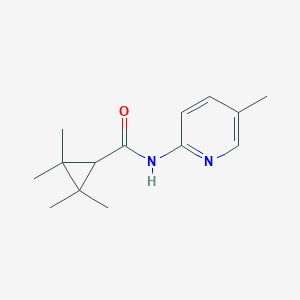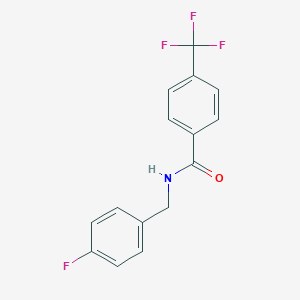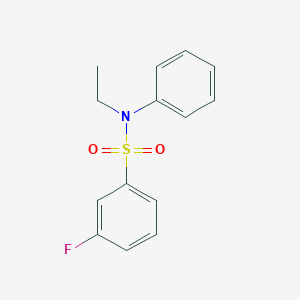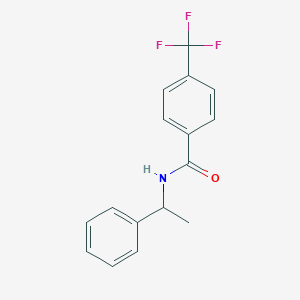
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a sulfonamide derivative that belongs to the family of arylsulfonamides and is widely used in medicinal chemistry, drug discovery, and biochemical research.
科学的研究の応用
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has been extensively used in scientific research for various applications. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in various types of cancer cells. This compound has been investigated as a potential anticancer agent due to its ability to inhibit CA IX, which is involved in tumor growth and metastasis.
This compound has also been used in drug discovery as a scaffold for the development of new drugs. The sulfonamide moiety of this compound is a common pharmacophore in many drugs, and this compound has been used as a starting point for the design of new sulfonamide-based drugs.
作用機序
The mechanism of action of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. This compound has been shown to bind to the active site of CA IX and inhibit its activity, which leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory activity against CA IX, this compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined chemical structure, which makes it easy to characterize and study. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited selectivity for carbonic anhydrase IX, which can make it difficult to study its effects on other targets.
将来の方向性
There are several future directions for the study of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide. One direction is the development of new drugs based on the this compound scaffold. This compound has been used as a starting point for the design of new sulfonamide-based drugs, and further research in this area could lead to the development of new drugs for the treatment of cancer and other diseases.
Another direction is the investigation of the mechanism of action of this compound. While this compound has been shown to inhibit carbonic anhydrase IX, the exact mechanism of action is not fully understood. Further research in this area could lead to a better understanding of the molecular mechanisms underlying the inhibitory activity of this compound.
Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound. While this compound has shown promising results in preclinical studies, more research is needed to determine its safety and efficacy in humans. This research could lead to the development of new treatments for cancer and other diseases.
合成法
The synthesis of N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide involves the reaction of 2,5-difluoroaniline with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
特性
分子式 |
C12H7F4NO2S |
|---|---|
分子量 |
305.25 g/mol |
IUPAC名 |
N-(2,5-difluorophenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7F4NO2S/c13-7-4-5-8(14)11(6-7)17-20(18,19)12-9(15)2-1-3-10(12)16/h1-6,17H |
InChIキー |
HOEBYMHPBGXUNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)F)F)F |
正規SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)